Physicochemical Profiling and Synthetic Methodologies of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride
Physicochemical Profiling and Synthetic Methodologies of (3-Methoxypyrazin-2-yl)methanamine Dihydrochloride
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Application Whitepaper
Executive Summary & Strategic Importance
In the landscape of modern neuropharmacology, the precise engineering of small-molecule inhibitors relies heavily on privileged building blocks. (3-Methoxypyrazin-2-yl)methanamine dihydrochloride (CAS: 2940945-74-2) has emerged as a critical intermediate in the synthesis of selective Phosphodiesterase 1 (PDE1) inhibitors [1, 2]. By serving as a highly reactive, sterically tuned primary amine, this molecule enables the functionalization of complex heterocyclic scaffolds, such as 1H-pyrazolo[4,3-b]pyridines.
This whitepaper provides an authoritative analysis of its physicochemical properties, details a self-validating synthetic workflow, and elucidates its pharmacological application in drug discovery.
Physicochemical Properties & Structural Rationale
Understanding the physical and chemical behavior of (3-Methoxypyrazin-2-yl)methanamine is essential for optimizing downstream coupling reactions (e.g., reductive aminations or amide bond formations).
Quantitative Data Summary
The following table summarizes the core physicochemical metrics of the dihydrochloride salt compared to its free base[1][2].
| Property | Value / Description |
| Chemical Name | (3-Methoxypyrazin-2-yl)methanamine dihydrochloride |
| CAS Registry Number | 2940945-74-2 (Salt) | 1211580-10-7 (Free Base) |
| Molecular Formula | C₆H₁₁Cl₂N₃O (C₆H₉N₃O · 2HCl) |
| Molecular Weight | 212.08 g/mol |
| SMILES (Free Base) | COC1=NC=CN=C1CN |
| Physical Appearance | Off-white to pale yellow crystalline solid |
| Solubility Profile | High in H₂O, DMSO, MeOH; Low in non-polar organics (Hexane, Toluene) |
| Storage Conditions | Desiccated at 2–8°C, protected from light and moisture |
The Causality of Salt Selection
Why isolate this molecule as a dihydrochloride salt rather than a free base or trifluoroacetate (TFA) salt?
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Oxidative Stability: The free base of methanamine derivatives is highly nucleophilic and prone to atmospheric oxidation and dimerization. Protonating the primary amine and the pyrazine nitrogen with two equivalents of HCl locks the molecule into a stable crystalline lattice.
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Purification Efficiency: The dihydrochloride salt precipitates cleanly out of ethereal solvents, bypassing the need for tedious chromatographic purification of the free base.
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Coupling Kinetics: In downstream pharmaceutical synthesis, the hydrochloride salt can be precisely neutralized in situ using non-nucleophilic bases (e.g., DIPEA), allowing for highly controlled reaction kinetics during amide coupling[3].
Synthetic Workflow & Mechanistic Causality
The synthesis of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride is typically achieved via the chemoselective reduction of 3-methoxypyrazine-2-carbonitrile. The protocol below outlines a self-validating system designed to maximize yield while suppressing side reactions[4][5].
Step-by-Step Experimental Protocol
Step 1: Catalyst Preparation and Reaction Setup
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Action: Dissolve 3-methoxypyrazine-2-carbonitrile (1.0 eq) in a solution of 25% aqueous ammonia and Methanol (1:20 v/v). Carefully add Raney-Nickel (approx. 15% w/w relative to the substrate) under an inert argon atmosphere.
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Causality: Why Raney-Ni and Ammonia? The reduction of a nitrile proceeds via a highly reactive imine intermediate. If reduced in pure solvent, the newly formed primary amine will attack the unreacted imine, yielding undesired secondary or tertiary amine dimers. Flooding the system with ammonia shifts the equilibrium, acting as a kinetic trap that exclusively favors the formation of the primary amine.
Step 2: Catalytic Hydrogenation
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Action: Purge the reaction vessel with hydrogen gas and maintain a pressure of 1 atm (balloon) at room temperature. Stir vigorously until TLC or LC-MS indicates complete consumption of the starting material (typically 4–6 hours).
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Causality: Room temperature and ambient pressure are deliberately chosen to prevent the over-reduction of the aromatic pyrazine ring, which can occur under high-pressure hydrogenation.
Step 3: Workup and Salt Formation
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Action: Filter the reaction mixture through a pad of Celite to remove the Raney-Ni catalyst (Caution: Raney-Ni is pyrophoric). Concentrate the filtrate in vacuo. Redissolve the crude free base in anhydrous dichloromethane (DCM) and cool to 0°C. Dropwise, add 2.5 equivalents of 4M HCl in dioxane.
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Causality: The addition of anhydrous HCl forces the immediate precipitation of the dihydrochloride salt. The use of anhydrous conditions prevents the hydrolysis of the methoxy group and ensures a highly crystalline, pure product that requires no further column chromatography.
Visualization of the Synthesis Workflow
Fig 1. Two-step synthesis workflow of (3-Methoxypyrazin-2-yl)methanamine dihydrochloride.
Pharmacological Application: PDE1 Inhibitor Development
The primary industrial application of (3-Methoxypyrazin-2-yl)methanamine is its use as a precursor for Phosphodiesterase 1 (PDE1) inhibitors. PDE1 enzymes (PDE1A, PDE1B, PDE1C) are unique because they are dual-substrate phosphodiesterases regulated by the Calcium/Calmodulin (Ca²⁺/CaM) complex[6].
Mechanism of Action
In the central nervous system, PDE1 regulates the intracellular levels of cyclic nucleotides (cAMP and cGMP). Overactivity of PDE1 rapidly depletes these second messengers, leading to diminished synaptic transmission and neuroplasticity—hallmarks of psychiatric disorders like schizophrenia and cognitive impairment[3].
By coupling (3-Methoxypyrazin-2-yl)methanamine to a pyrazolo-pyridine core, pharmaceutical developers (such as H. Lundbeck A/S) have synthesized potent, selective PDE1 inhibitors[5]. The methoxypyrazine moiety acts as a critical pharmacophore, engaging in hydrogen bonding and π-stacking within the hydrophobic pocket of the PDE1 active site, thereby blocking the hydrolysis of cAMP/cGMP.
Visualization of PDE1 Inhibition Logic
Fig 2. Mechanism of PDE1 inhibition by derivatives of (3-Methoxypyrazin-2-yl)methanamine.
Analytical Characterization & Quality Control
To ensure the self-validation of the synthesized batch, the following analytical benchmarks must be met:
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¹H NMR (400 MHz, D₂O): The disappearance of the nitrile carbon shift and the appearance of a singlet integrating to 2H at ~4.3 ppm confirms the formation of the methylene bridge (-CH₂-NH₂). The methoxy group should appear as a sharp singlet at ~4.0 ppm.
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LC-MS (ESI+): The mass spectrum must show the dominant [M+H]⁺ peak at m/z 140.1, corresponding to the free base mass (139.16 g/mol + 1.01). The absence of a peak at m/z 262 indicates successful suppression of the secondary amine dimer.
References
- Kehler, J., Juhl, K., Marigo, M., Vital, P. J. V., Jessing, M., & Langgård, M. (2020). 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors (U.S. Patent No. 10,806,718 B2). U.S. Patent and Trademark Office.
- Kehler, J., Juhl, K., Marigo, M., Vital, P. J. V., Jessing, M., & Langgård, M. (2022). Pyrazolo[3,4-B]pyridines and imidazo[1,5-B]pyridazines as PDE1 inhibitors (U.S. Patent No. 11,535,611 B2). U.S. Patent and Trademark Office.
Sources
- 1. (3-methoxypyrazin-2-yl)methanamine;2,2,2-trifluoroacetic a… [cymitquimica.com]
- 2. (3-methoxypyrazin-2-yl)methanamine;dihydrochloride (1 x 500 mg) | Alchimica [shop.alchimica.sk]
- 3. US11634416B2 - Combination treatments comprising administration of 1H-pyrazolo[4,3-b]pyridines - Google Patents [patents.google.com]
- 4. US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents [patents.google.com]
- 5. WO2019121885A1 - 1h-pyrazolo[4,3-b]pyridines as pde1 inhibitors - Google Patents [patents.google.com]
- 6. US10806718B2 - 1H-pyrazolo[4,3-b]pyridines as PDE1 inhibitors - Google Patents [patents.google.com]
